Iridium(IV) oxide hydrate

Description

BenchChem offers high-quality Iridium(IV) oxide hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iridium(IV) oxide hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioxoiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.H2O.2O/h;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPXCFHWKVNVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

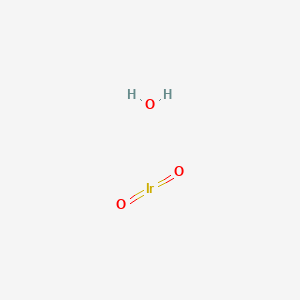

Canonical SMILES |

O.O=[Ir]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2IrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583656 | |

| Record name | Dioxoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30980-84-8 | |

| Record name | Dioxoiridium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of Iridium(IV) Oxide Hydrate for Catalysis and Advanced Materials

Abstract

Iridium(IV) oxide (IrO₂) stands as a critical material in electrocatalysis, particularly for the oxygen evolution reaction (OER) essential for water splitting technologies.[1][2] Its performance, however, is intrinsically linked to its crystal structure, which is profoundly influenced by the degree of hydration. This guide provides an in-depth technical framework for researchers, materials scientists, and professionals in drug development on the comprehensive analysis of iridium(IV) oxide hydrate (IrO₂·nH₂O) crystal structures. We will move beyond procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and self-validating analytical approach. This document synthesizes information from leading research to provide a holistic view of the synthesis-structure-property relationships that govern this vital material.

The Structural Dichotomy: Crystalline vs. Amorphous Hydrated Iridium Oxide

The term "iridium oxide" encompasses a spectrum of materials ranging from highly crystalline, anhydrous rutile structures to amorphous, hydrated forms.[3][4][5] Anhydrous IrO₂ adopts a rutile-type tetragonal crystal structure (space group P4₂/mnm), characterized by a well-defined arrangement of IrO₆ octahedra.[6][7][8] In contrast, hydrated iridium oxide (often denoted as IrOₓ or H-IrOₓ) is typically X-ray amorphous, meaning it lacks long-range crystalline order.[9][10] This amorphous nature, however, is often correlated with superior electrocatalytic activity for the OER.[1][2] The presence of water and hydroxyl groups within the structure is believed to create a more flexible and electronically favorable environment for catalysis.[10][11]

The level of hydration significantly impacts the material's properties. Hydrous iridium oxides often exhibit a more open, polymeric network of IrO₆ octahedra and can contain both physisorbed and chemisorbed water.[5] This structural water is not merely a passive component but actively participates in the material's electrochemical behavior. Understanding the transition from amorphous hydrated to crystalline anhydrous forms, often induced by thermal treatment, is crucial for tuning the material's performance.[3][5]

A Multi-Technique Approach to Structural Characterization

A comprehensive understanding of the crystal structure of iridium(IV) oxide hydrate necessitates a synergistic application of multiple analytical techniques. No single method can fully capture the complexities of both the local atomic arrangement and the long-range order (or lack thereof).

X-ray Diffraction (XRD): Probing Long-Range Order

Powder X-ray diffraction is the foundational technique for identifying crystalline phases and determining the degree of crystallinity. For anhydrous IrO₂, XRD patterns exhibit sharp, well-defined Bragg peaks corresponding to the rutile structure.[10] Conversely, hydrated and amorphous forms produce broad, diffuse scattering patterns, indicating the absence of long-range periodic order.[9][12]

Causality in Experimental Choice: The choice of XRD is driven by the need to ascertain the fundamental nature of the synthesized material. A sharp, rutile-indexed pattern immediately classifies the sample as crystalline, while a broad, featureless pattern points towards an amorphous structure, guiding subsequent analytical strategies.

-

Sample Preparation: Gently grind the iridium(IV) oxide hydrate powder to a fine, homogeneous consistency using an agate mortar and pestle.

-

Mounting: Mount the powder on a low-background sample holder (e.g., zero-diffraction silicon wafer) to minimize signal interference.

-

Instrumentation: Utilize a Bragg-Brentano geometry diffractometer equipped with a Cu Kα radiation source (λ ≈ 1.54 Å).[5]

-

Data Acquisition: Scan a 2θ range of 10-90° with a step size of 0.02°.

-

Data Analysis:

-

Phase Identification: Compare the experimental pattern to standard diffraction patterns from databases (e.g., ICDD) to identify crystalline phases (rutile IrO₂, metallic Ir).

-

Crystallite Size Estimation: For crystalline phases, employ the Scherrer equation or, more accurately, perform a Pawley or Rietveld refinement to determine the average crystallite size from the peak broadening.[5]

-

For crystalline samples, Rietveld refinement is a powerful method for extracting detailed structural information from the XRD pattern.[13][14] This technique involves a least-squares fitting of a calculated diffraction profile to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and crystallite size.[13][15][16]

X-ray Absorption Spectroscopy (XAS): Unveiling the Local Environment

X-ray Absorption Spectroscopy is indispensable for characterizing amorphous materials like hydrated iridium oxide because it probes the local atomic structure around a specific element (in this case, iridium).[17] It does not require long-range order. XAS is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

-

XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom.[18] For iridium oxides, the Ir L₃-edge is commonly studied.[19][20] A shift in the absorption edge energy can indicate changes in the iridium oxidation state (e.g., from Ir³⁺ to Ir⁴⁺ or Ir⁵⁺).[17][18]

-

EXAFS: The EXAFS region contains information about the bond distances, coordination numbers, and identities of the neighboring atoms. Analysis of the EXAFS can reveal the average Ir-O and Ir-Ir bond lengths.[17][18] For instance, EXAFS studies have shown that the average Ir-O bond length in IrO₂ is approximately 1.98 Å.[17][18]

Causality in Experimental Choice: When XRD reveals an amorphous structure, XAS becomes the primary tool for structural analysis. It allows us to build a picture of the short-range ordered domains, such as the IrO₆ octahedra, and how they connect, which is critical for understanding the material's reactive properties.[10]

Operando XAS is particularly powerful as it allows for the study of structural changes under real electrochemical conditions.[19][20]

-

Electrode Preparation: Prepare a thin film of the iridium(IV) oxide hydrate catalyst on a suitable substrate (e.g., carbon paper).

-

Spectroelectrochemical Cell: Assemble the electrode into a cell that allows for both electrochemical control and the passage of an X-ray beam.

-

Data Acquisition (Ir L₃-edge):

-

Position the cell in the synchrotron beamline.

-

Collect spectra in fluorescence mode using a multi-element detector.[18]

-

Simultaneously apply a controlled potential and record the electrochemical response (e.g., cyclic voltammetry).

-

Record spectra at various potentials, especially in the OER region.[19][20]

-

-

Data Analysis:

-

XANES: Normalize the spectra and analyze the edge position and white line intensity to determine changes in the average oxidation state.

-

EXAFS: Perform Fourier transformation of the EXAFS data to obtain a radial distribution function, which can be fitted with theoretical models (e.g., from FEFF calculations) to extract bond distances and coordination numbers.[19]

-

X-ray Photoelectron Spectroscopy (XPS): Probing Surface Chemistry

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material. For iridium(IV) oxide hydrate, XPS is crucial for distinguishing between different oxygen and iridium species on the surface.

-

Ir 4f Spectrum: The Ir 4f region can be deconvoluted to identify different oxidation states, such as Ir³⁺ and Ir⁴⁺.[3] The presence of lower oxidation state species is often associated with amorphous and hydrated forms.[3][20]

-

O 1s Spectrum: The O 1s spectrum is particularly informative, as it can be fitted with components corresponding to metal-oxide (Ir-O), hydroxide (Ir-OH), and adsorbed water (H₂O) species.[3][9]

Causality in Experimental Choice: Since catalysis is a surface phenomenon, understanding the surface chemistry is paramount. XPS provides this critical surface-specific information, complementing the bulk structural information from XRD and XAS. The ratio of oxide to hydroxide species on the surface, for example, is thought to be a key determinant of OER activity.[11]

Synthesis and its Influence on Crystal Structure

The crystal structure of iridium oxide is highly dependent on the synthesis method and subsequent treatments.

-

Adams Fusion Method: A modified Adams fusion method can be used to synthesize nano-sized IrO₂ particles.[4][7] The calcination temperature in this process is a critical parameter; lower temperatures (e.g., 350-400 °C) tend to produce more amorphous, hydrated materials, while higher temperatures (e.g., >500 °C) lead to more crystalline, anhydrous IrO₂ with larger particle sizes.[3][4][21]

-

Electrochemical Deposition: Amorphous, hydrated iridium oxide films can be grown by electrochemically cycling metallic iridium.[1][22] This method allows for the formation of highly porous and hydrated structures.[22]

-

Sol-Gel and Hydrothermal Methods: These solution-based methods offer pathways to synthesize iridium oxide nanoparticles, often starting from precursors like Iridium(IV) chloride hydrate (IrCl₄·xH₂O).[23][24]

| Synthesis Parameter | Effect on Structure | Resulting Property |

| Low Calcination Temp. (<400°C) | Amorphous, high hydration, small particle size[4][21] | High electrochemically active surface area, often higher OER activity[1][21] |

| High Calcination Temp. (>500°C) | Crystalline (rutile), low hydration, larger particle size[3][21] | Higher stability, lower intrinsic OER activity[4] |

| Electrochemical Cycling | Highly porous, amorphous, hydrated film[22] | High OER activity but can have stability issues[22] |

Conclusion and Outlook

The structural analysis of iridium(IV) oxide hydrate is a multifaceted challenge that requires a carefully selected suite of analytical techniques. While XRD provides the initial assessment of crystallinity, it is the combination with local-probe techniques like XAS and surface-sensitive methods like XPS that yields a complete picture. For researchers in catalysis and materials science, understanding the interplay between synthesis conditions, the degree of hydration, and the resulting amorphous or crystalline structure is fundamental to designing next-generation materials. The amorphous, hydrated form, with its structural flexibility and unique surface chemistry, continues to be a focal point of research, promising pathways to more efficient and robust electrocatalysts.

References

-

In Situ Iridium LIII-Edge X-ray Absorption and Surface Enhanced Raman Spectroscopy of Electrodeposited Iridium Oxide Films in Aqueous Electrolytes. (n.d.). The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Hillman, A. R., Skopek, M. A., & Gurman, S. J. (2010). X-Ray spectroscopy of electrochemically deposited iridium oxide films: detection of multiple sites through structural disorder. Physical Chemistry Chemical Physics, 13(3), 973-984. [Link]

-

The X-ray Photoelectron Spectra of Ir, IrO2 and IrCl3 Revisited. (n.d.). ORCA – Online Research @ Cardiff. [Link]

-

Iridium Oxide for the Oxygen Evolution Reaction: Correlation between Particle Size, Morphology, and the Surface Hydroxo Layer from Operando XAS. (2016). Paul Scherrer Institut. [Link]

-

Increased Ir−Ir Interaction in Iridium Oxide during the Oxygen Evolution Reaction at High Potentials Probed by Operando Spectroscopy. (2021). GitHub Pages. [Link]

-

Electronic and Structural Property Comparison of Iridium-Based OER Nanocatalysts Enabled by Operando Ir L3-Edge X-ray Absorption Spectroscopy. (n.d.). ACS Publications. [Link]

-

Structure of Iridium Oxides and their Oxygen Evolution Electrocatalysis in Acidic Media. (n.d.). OSTI.GOV. [Link]

-

Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers. (n.d.). [Link]

-

(a) Rietveld fit to powder XRD of (Ca0.70Na0.24)2Ir2O6·H2O... (n.d.). ResearchGate. [Link]

-

Understanding the Influence of Iridium Oxide Catalyst State on the Performance in Oxygen Evolution Reaction. (n.d.). ACS Publications. [Link]

-

the electronic structure of iridium and its oxides 1. (n.d.). MPG.PuRe. [Link]

-

Identifying Key Structural Features of IrOx Water Splitting Catalysts. (2017). ACS Publications. [Link]

-

Ex-Situ Electrochemical Characterization of IrO2 Synthesized by a Modified Adams Fusion Method for the Oxygen Evolution Reaction. (2019). MDPI. [Link]

-

Electrochemical Preparation of Crystalline Hydrous Iridium Oxide and Its Use in Oxygen Evolution Catalysis. (2023). PubMed. [Link]

-

Unravelling the mechanistic complexity of the oxygen evolution reaction and Ir dissolution in highly dimensional amorphous hydrous iridium oxides. (2024). RSC Publishing. [Link]

-

mp-2723: IrO2 (Tetragonal, P4_2/mnm, 136). (n.d.). Materials Project. [Link]

-

Graphical representation of Rietveld refinement results of the... (n.d.). ResearchGate. [Link]

-

Synthesis and characterization of iridium oxide thin film via a pre-coordination step for bio-stimulating electrode application. (n.d.). [Link]

-

Nanostructured Iridium Oxide: State of the Art. (2022). MDPI. [Link]

-

The electronic structure of iridium oxide electrodes active in water splitting. (2015). RSC Publishing. [Link]

-

Iridium(IV) Oxide Hydrate,CAS : 30980-84-8. (n.d.). [Link]

-

Iridium(IV) oxide. (n.d.). Wikipedia. [Link]

-

Role of Hydration in Uncovering the OER Activity of Amorphous Iridium Oxide Electrocatalysts. (n.d.). ACS Publications. [Link]

-

Iridium oxide nanoparticles with different hydration degree as water oxidation electrocatalysts. (n.d.). IRIS. [Link]

-

Synthesis and characterization of iridium oxide thin film via a pre-coordination step for bio-stimulating electrode application | Request PDF. (n.d.). ResearchGate. [Link]

-

Crystal structure of IrO 2[25]. (n.d.). ResearchGate. [Link]

-

Atomic and crystal structures of the crystalline iridium oxides a... (n.d.). ResearchGate. [Link]

-

Unraveling the Most Relevant Features for the Design of Iridium Mixed Oxides with High Activity and Durability for the Oxygen Evolution Reaction in Acidic Media. (n.d.). ACS Publications. [Link]

-

Rietveld refinement. (n.d.). Wikipedia. [Link]

-

Insight into Factors Influencing Thermal Oxidation of Iridium Oxide Electrode: Thermostatic Post-Treatment Temperature. (n.d.). ResearchGate. [Link]

-

Rietveld refinement of the X‐ray diffraction pattern of the porous... (n.d.). ResearchGate. [Link]

-

Activity and Stability of Electrochemically and Thermally Treated Iridium for the Oxygen Evolution Reaction. (2016). ResearchGate. [Link]

-

Rietveld refinement. (n.d.). powerxrd 2.3 documentation. [Link]

-

Effect of Calcination Temperature on the Activity of Unsupported IrO2 Electrocatalysts for the Oxygen Evolution Reaction in Polymer Electrolyte Membrane Water Electrolyzers. (n.d.). PMC - NIH. [Link]

-

XRD pattern of a Ir nanoparticles with concentrations HIrCl 6 Á6H 2 O... (n.d.). ResearchGate. [Link]

-

Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering. (n.d.). NIH. [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. The electronic structure of iridium oxide electrodes active in water splitting - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06997A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. mdpi.com [mdpi.com]

- 8. Iridium(IV) oxide - Wikipedia [en.wikipedia.org]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. osti.gov [osti.gov]

- 11. psi.ch [psi.ch]

- 12. iris.unipv.it [iris.unipv.it]

- 13. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 14. Rietveld refinement — powerxrd 2.3 documentation [powerxrd.readthedocs.io]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. X-Ray spectroscopy of electrochemically deposited iridium oxide films: detection of multiple sites through structural disorder - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. valexandrov.github.io [valexandrov.github.io]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Effect of Calcination Temperature on the Activity of Unsupported IrO2 Electrocatalysts for the Oxygen Evolution Reaction in Polymer Electrolyte Membrane Water Electrolyzers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Unravelling the mechanistic complexity of the oxygen evolution reaction and Ir dissolution in highly dimensional amorphous hydrous iridium oxides - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE02839B [pubs.rsc.org]

- 23. Iridium(IV) Chloride Hydrate: Catalyst Precursor Powering Technological Frontiers | SAFINA, a.s. [safina.eu]

- 24. researchgate.net [researchgate.net]

- 25. Electrochemical Preparation of Crystalline Hydrous Iridium Oxide and Its Use in Oxygen Evolution Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Hydrous Iridium Oxide (IrO₂·xH₂O): From Static Properties to Operando Insights

An In-depth Technical Guide for Researchers

The Unique Nature of Hydrous Iridium Oxide

Unlike its crystalline, anhydrous counterpart (rutile IrO₂), hydrous iridium oxide is a highly disordered material. Its structure is best described as a polymeric network of [IrO₆] octahedra with significant incorporation of water molecules and hydroxyl groups, often represented as IrOₓ(OH)y(H₂O)z[1][2]. This amorphous, hydrated nature creates a high density of active sites and facilitates rapid proton and electron transport, contributing to its superior electrocatalytic activity compared to crystalline IrO₂[3][4]. However, this complexity also makes its characterization challenging, necessitating a multi-technique spectroscopic approach. The key properties that spectroscopic analysis aims to unravel are:

-

Iridium Oxidation State: Iridium can exist in multiple oxidation states (primarily III, IV, and V), which are modulated by the applied electrochemical potential. The Ir³⁺/Ir⁴⁺ and Ir⁴⁺/Ir⁵⁺ redox couples are fundamental to its function[5][6][7].

-

Degree of Hydration and Hydroxylation: The quantity and nature of incorporated water and hydroxyl groups influence the material's local structure and proton conductivity[8][9].

-

Local Atomic Structure: Even in an amorphous material, the local coordination environment, including Ir-O and Ir-Ir distances, dictates electronic properties and catalytic mechanisms[4][10].

-

Crystallinity: The degree of short- and long-range atomic order distinguishes highly active pseudo-amorphous phases from less active, stable rutile phases[3][4].

Core Spectroscopic Techniques: Protocols and Interpretation

A synergistic application of multiple spectroscopic techniques is essential for a holistic understanding of IrO₂·xH₂O.

X-ray Photoelectron Spectroscopy (XPS)

XPS is an indispensable surface-sensitive technique for probing the elemental composition and chemical (oxidation) states within the top 5-10 nm of the material.

Causality: The choice of XPS is driven by the need to quantify the surface oxidation states of iridium and differentiate between various oxygen-containing species (oxides, hydroxides, and adsorbed water), which are directly involved in surface reactions. Using a monochromatic X-ray source is critical to avoid satellite peaks and allow for accurate peak fitting of the complex Ir 4f and O 1s spectra[11].

Experimental Protocol: XPS Analysis

-

Sample Preparation:

-

Press the powdered IrO₂·xH₂O sample onto a conductive carbon or indium foil substrate. Ensure a smooth, uniform surface to avoid differential charging.

-

For electrochemically deposited films, use the deposition substrate directly, ensuring it is electrically grounded to the spectrometer.

-

Introduce the sample into the ultra-high vacuum (UHV) analysis chamber immediately to minimize surface contamination.

-

-

Data Acquisition:

-

Use a monochromatic Al Kα X-ray source (1486.6 eV).

-

Perform an initial survey scan (0-1200 eV binding energy) at a lower resolution (e.g., 160 eV pass energy) to identify all elements present.

-

Acquire high-resolution spectra of the Ir 4f, O 1s, and C 1s regions at a higher resolution (e.g., 20 eV pass energy) for accurate chemical state analysis.

-

Employ a charge neutralizer (low-energy electron flood gun) to compensate for surface charging, which is common in oxide materials.

-

-

Data Processing & Calibration:

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV. This provides a reliable reference for all other peaks.

-

Fit the high-resolution spectra using appropriate line shapes (e.g., Gaussian-Lorentzian). The Ir 4f signal should be fitted as a doublet (4f₇/₂ and 4f₅/₂) with a spin-orbit splitting of ~3.0 eV and an area ratio of 4:3.

-

Data Interpretation:

The Ir 4f and O 1s regions are the most informative for IrO₂·xH₂O.

| Region | Binding Energy (eV) | Species Assignment |

| Ir 4f₇/₂ | ~61.3 - 61.9 eV | Ir⁴⁺ in IrO₂ |

| ~62.5 eV | Higher oxidation state, often assigned to Ir⁵⁺ or surface species | |

| ~60.8 - 61.1 eV | Ir⁰ (metallic), if present | |

| lower BE shoulder | Ir³⁺ defect sites in amorphous oxides[11] | |

| O 1s | ~529.5 - 530.0 eV | Lattice Oxygen (O²⁻ in Ir-O-Ir) |

| ~530.8 - 531.5 eV | Hydroxide Oxygen (OH⁻ in Ir-OH)[12] | |

| > 532.0 eV | Adsorbed/Hydrated Water (H₂O) |

Table 1: Typical XPS binding energies for key species in hydrous iridium oxide. Values are approximate and can shift based on material preparation and calibration.[12][13][14][15]

A higher relative intensity of the O 1s peak associated with hydroxide and water species is a direct indicator of the degree of hydration[8].

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful bulk-sensitive technique that provides information on the average oxidation state and the local geometric structure (bond distances, coordination numbers) around the absorbing atom (Iridium). It is particularly valuable for amorphous materials lacking long-range order.

Causality: XAS is chosen for its ability to probe the electronic and local atomic structure under operando conditions[16]. By performing the measurement in an electrochemical cell with X-ray transparent windows, one can directly correlate changes in oxidation state and Ir-O bond lengths with the applied potential and catalytic activity[12][17].

Experimental Protocol: Operando XAS at the Ir L₃-edge

-

Electrochemical Cell Design:

-

Construct a spectro-electrochemical cell using a material like PEEK.

-

Use Kapton or polypropylene windows, which are thin and transparent to high-energy X-rays.

-

Prepare the IrO₂·xH₂O catalyst as a thin-film ink coated onto a carbon paper electrode, which serves as the working electrode.

-

Assemble the cell with a counter electrode (e.g., Pt wire) and a reference electrode (e.g., Ag/AgCl) in the desired electrolyte (e.g., 0.5 M H₂SO₄).

-

-

Synchrotron Beamline Setup:

-

Conduct the experiment at a synchrotron facility at the Iridium L₃-edge (~11.215 keV).

-

Use a double-crystal monochromator (e.g., Si(220)) to select and scan the X-ray energy[18].

-

Collect data in fluorescence mode using a multi-element detector (e.g., Ge detector) for dilute samples like catalyst thin films[18].

-

-

Data Acquisition:

-

Record an initial spectrum at open-circuit potential.

-

Apply a series of potentials using a potentiostat, allowing the system to equilibrate at each step before collecting a full XAS spectrum.

-

Simultaneously record the electrochemical data (current) to correlate with spectral changes.

-

Data Interpretation:

-

XANES (X-ray Absorption Near Edge Structure):

-

The "white line" intensity (the sharp peak at the absorption edge) is directly proportional to the d-band vacancy of iridium.

-

As the applied potential increases, the iridium oxidation state increases from Ir³⁺/Ir⁴⁺ toward Ir⁵⁺, causing the absorption edge to shift to higher energy and the white line intensity to increase[18][19]. This provides a direct measure of the average oxidation state under operating conditions.

-

-

EXAFS (Extended X-ray Absorption Fine Structure):

-

The oscillations past the edge contain information about the local atomic environment.

-

Fourier transformation of the EXAFS data yields a pseudo-radial distribution function, showing peaks corresponding to shells of neighboring atoms.

-

The first and most intense peak corresponds to the first coordination shell (Ir-O). Fitting this peak provides precise Ir-O bond distances[18].

-

Studies have shown that as the iridium oxidation state increases, the average Ir-O bond length decreases, from ~2.02 Å for Ir³⁺ to ~1.97 Å for Ir⁴⁺ and ~1.93 Å for Ir⁵⁺[18].

-

| Oxidation State | Average Ir-O Bond Length (Å) |

| Ir³⁺ | ~2.02 |

| Ir⁴⁺ | ~1.97 |

| Ir⁵⁺ | ~1.93 |

Table 2: Correlation between iridium oxidation state and Ir-O bond distance as determined by EXAFS.[18]

Raman Spectroscopy

Raman spectroscopy is a vibrational technique highly sensitive to crystal structure and molecular vibrations. It is an excellent tool for distinguishing between crystalline and amorphous phases of iridium oxide and for probing active sites in situ.

Causality: Raman spectroscopy is selected for its ability to non-destructively probe the material's structure, even in aqueous environments. Its high sensitivity to structural order allows for a clear distinction between the sharp, well-defined peaks of rutile IrO₂ and the broad, overlapping bands of amorphous IrO₂·xH₂O[20]. In situ measurements can reveal the formation of key catalytic intermediates under potential control[2][21].

Experimental Protocol: In Situ Spectro-electrochemical Raman

-

Sample and Cell Setup:

-

Use a working electrode with a smooth surface (e.g., gold or glassy carbon) onto which a thin film of IrO₂·xH₂O is deposited[2].

-

Place the electrode in an electrochemical cell with a quartz window to allow for laser illumination and collection of the scattered light.

-

Use a long working distance microscope objective to focus the laser onto the electrode surface through the electrolyte.

-

-

Data Acquisition:

Data Interpretation:

-

Crystalline (Rutile) IrO₂: Exhibits two prominent, sharp peaks: the E_g mode around 550-560 cm⁻¹ and the A₁_g mode around 720-730 cm⁻¹[20].

-

Amorphous IrO₂·xH₂O: Shows a broad, convoluted band across the 500-750 cm⁻¹ range, which is a composite of various Ir-O stretching and bending modes from a disordered structure[20].

-

In Situ Observations: Under potentials where OER occurs, new vibrational modes can appear. A peak around 830-880 cm⁻¹ has been observed and assigned to an electrophilic Ir=O (oxo) species, which is proposed to be the active site for water oxidation[2][21][22]. Tracking the intensity of this peak as a function of potential provides direct evidence of the formation of the catalytic intermediate.

| Material Phase | E_g Mode (cm⁻¹) | A₁_g Mode (cm⁻¹) | Active Site (Ir=O) (cm⁻¹) |

| Crystalline Rutile | ~550-560 (sharp) | ~720-730 (sharp) | Not typically observed |

| Amorphous Hydrous | \multicolumn{2}{c | }{Broad, convoluted band (500-750 cm⁻¹)} | Appears ~830-880 under OER potentials |

Table 3: Characteristic Raman peaks for different phases of iridium oxide.[2][20]

A Synergistic Characterization Workflow

No single technique can fully describe IrO₂·xH₂O. A logical, multi-technique workflow provides a comprehensive picture. The following diagram illustrates a validated workflow for characterizing a newly synthesized IrO₂·xH₂O material.

Caption: A logical workflow for the comprehensive characterization of IrO₂·xH₂O.

This workflow begins with fundamental ex situ analysis to determine the baseline properties of the as-synthesized material. XPS provides the initial surface oxidation state, while Raman and XRD/TEM confirm the amorphous nature and morphology[3][8]. The electrochemical behavior is then mapped using cyclic voltammetry, which identifies the key potentials for the Ir³⁺/Ir⁴⁺/Ir⁵⁺ redox transitions. These potentials are then used as setpoints for operando XAS and in situ Raman experiments to probe the material's dynamic structural and chemical changes during operation. Finally, all data is correlated to build a comprehensive model linking the material's physical structure to its electrochemical performance.

Visualization of an Operando Spectro-electrochemical Setup

The power of modern characterization lies in observing catalysts under realistic working conditions. The diagram below conceptualizes a typical operando experiment, integrating spectroscopic probes with electrochemical control.

Sources

- 1. chinmoyranjan.wixsite.com [chinmoyranjan.wixsite.com]

- 2. The active site for the water oxidising anodic iridium oxide probed through in situ Raman spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05669A [pubs.rsc.org]

- 3. Ex-Situ Electrochemical Characterization of IrO2 Synthesized by a Modified Adams Fusion Method for the Oxygen Evolution Reaction [mdpi.com]

- 4. The origin of the high electrochemical activity of pseudo-amorphous iridium oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. lightsources.org [lightsources.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Domain structure for an amorphous iridium-oxide water-oxidation catalyst characterized by X-ray pair distribution function analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. psi.ch [psi.ch]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Operando X-ray characterization of high surface area iridium oxides to decouple their activity losses for the oxygen evolution reaction - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. juser.fz-juelich.de [juser.fz-juelich.de]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

quantum chemical calculations for iridium oxide hydrate

An In-Depth Technical Guide to Quantum Chemical Calculations for Iridium Oxide Hydrate

Foreword: Decoding a Benchmark Electrocatalyst

Iridium oxide, particularly in its hydrated and often amorphous forms (IrOₓ·nH₂O), stands as a cornerstone catalyst for the oxygen evolution reaction (OER), a critical process in water splitting for green hydrogen production.[1][2] Its unique combination of high activity and stability in harsh acidic environments makes it a benchmark material, yet the precise nature of its active sites and the mechanisms governing its performance remain subjects of intense investigation.[3][4] The complexity arising from its amorphous structure, variable hydration, and the multivalent nature of iridium presents significant challenges to experimental characterization alone.[5] This is where quantum chemical calculations become an indispensable tool. By modeling the system at the atomic level, we can dissect electronic structures, map reaction pathways, and ultimately develop the fundamental understanding needed to design next-generation catalysts with reduced iridium content.[6][7]

This guide is structured to provide researchers with a comprehensive walkthrough of the theoretical and practical considerations for performing high-fidelity quantum chemical calculations on iridium oxide hydrate. We will move beyond rote protocols to explain the critical decision-making process behind selecting appropriate models, methods, and analysis techniques, ensuring a robust and scientifically sound computational study.

Part I: Laying the Theoretical Groundwork

The success of any computational study hinges on the judicious selection of the theoretical framework. For a system as complex as hydrated iridium oxide, this involves a multi-faceted approach to accurately capture its electronic and structural properties.

The Quantum Mechanical Engine: Beyond Basic DFT

Density Functional Theory (DFT) is the undisputed workhorse for computational catalysis and materials science due to its excellent balance of accuracy and computational cost.[6][8] It allows us to model systems containing hundreds of atoms, which is essential for representing realistic catalyst surfaces and nanoparticles.

Causality Behind Functional Selection: The choice of the exchange-correlation functional is the most critical decision within a DFT framework. It dictates the accuracy of the calculated energies and electronic structures.

-

Generalized Gradient Approximation (GGA) Functionals (e.g., PBE, PW91): These are the most common starting points for solid-state calculations. The PBE functional, often augmented with a dispersion correction (e.g., PBE-D3), provides a reliable description of bulk and surface structures.[9][10] It is computationally efficient and excellent for initial geometry optimizations and exploring potential energy surfaces.

-

Meta-GGA Functionals (e.g., SCAN): Functionals like SCAN (Strongly Constrained and Appropriately Normed) and its variants (e.g., SCAN+rVV10) offer a more refined description of diverse chemical bonding, including non-covalent interactions, at a modest increase in computational cost compared to GGAs.[7] This can be particularly important for accurately modeling the interaction of water molecules with the oxide surface.

-

Hybrid Functionals (e.g., PBE0, HSE06, B3LYP): By incorporating a fraction of exact Hartree-Fock exchange, hybrid functionals can significantly improve the description of electronic properties, such as band gaps and the localization of d-electrons, which is crucial for determining the correct oxidation states of iridium.[11] However, this accuracy comes at a substantially higher computational cost, making them more suitable for single-point energy calculations on pre-optimized structures or for smaller cluster models.

-

Advanced Methods (Multireference): For certain challenging reaction steps, such as the direct coupling and release of an O₂ molecule, standard DFT functionals may provide qualitatively incorrect energy barriers.[1] In these specific cases, highly accurate but computationally demanding multireference methods, like the n-electron valence state perturbation theory (NEVPT2), may be necessary to obtain a trustworthy description of the bond-breaking and formation processes.[1]

Taming the Heavy Element: Basis Sets & Relativistic Effects

Iridium, a 5d transition metal, presents two primary challenges: a large number of electrons and significant relativistic effects that influence its chemistry.

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals.[12][13] For a heavy element like iridium, a flexible and robust basis set is non-negotiable.

-

Recommended Choice: The Karlsruhe "def2" series of basis sets, such as def2-TZVP (triple-zeta valence with polarization), offers a well-balanced combination of accuracy and efficiency for iridium and other elements in the system.[9] It is a significant improvement over older basis sets like LanL2DZ.[11]

-

-

Effective Core Potentials (ECPs): To manage the large number of electrons and implicitly include scalar relativistic effects, ECPs are essential.[14][15] An ECP replaces the core electrons of iridium with a potential, drastically reducing the computational cost while retaining chemical accuracy for valence-dependent properties. Most modern basis sets for heavy elements, including the def2 series, are designed to be used with a corresponding ECP.

Modeling the Electrochemical Interface

Iridium oxide operates in an aqueous electrochemical environment. Capturing the influence of the solvent and the applied electrode potential is crucial for modeling the OER.

-

Solvation Models:

-

Implicit Solvation: Polarizable Continuum Models (PCM) are an efficient way to account for the bulk solvent effect by placing the calculated molecule or slab in a cavity within a dielectric continuum.[9]

-

Explicit Solvation: For a more accurate description of the catalyst-water interface, including a few layers of explicit water molecules is often necessary. This allows for the direct modeling of hydrogen bonding and proton transfer events.[16] A hybrid approach, with one or two explicit hydration shells treated within a PCM, often provides the best balance.

-

-

The Computational Hydrogen Electrode (CHE) Model: This thermodynamic model, developed by Nørskov and co-workers, is the standard for calculating the free energies of electrochemical reaction intermediates.[6][17] It avoids the explicit calculation of proton-electron transfer steps by relating the chemical potential of a proton-electron pair to that of gaseous H₂ at standard conditions, thereby allowing the calculation of free energy diagrams as a function of pH and applied potential (U).

Part II: Constructing the Atomic Model

The predictive power of a calculation is only as good as the underlying structural model. For IrOₓ·nH₂O, the choice is primarily between finite cluster models and periodic slab models.

Cluster vs. Periodic Models: A Strategic Choice

-

Cluster Models: These are finite, molecule-like fragments of the material (e.g., Ir₃(OH)₄(H₂O)₆).[9]

-

Strengths: Computationally less demanding, allowing for the use of higher-level theories (like hybrid DFT or multireference methods). They are excellent for probing the local reactivity of specific sites, such as those on nanoparticles.[9]

-

Weaknesses: Suffer from edge effects where the cluster is terminated. The results can be highly dependent on the size and structure of the chosen cluster.

-

-

Periodic (Slab) Models: These models use a 2D repeating unit cell (a "slab") to represent an infinite surface, which is more representative of an extended electrode material.

-

Strengths: Eliminate edge effects and provide a better description of long-range surface structure and electronic properties. They are the standard for surface science and catalysis studies.[1]

-

Weaknesses: Computationally more expensive, making high-level calculations challenging. Require careful testing of slab thickness and vacuum layer size to ensure convergence.

-

Capturing Amorphousness and Hydration

The term "hydrated iridium oxide" encompasses a spectrum of materials from amorphous, gel-like structures to partially hydrated crystalline nanoparticles.[2][18]

-

Modeling Amorphous Character: True amorphous structures are computationally challenging. Common strategies include:

-

Using nanoparticle models of various sizes and shapes to expose a variety of coordination environments.[16]

-

Starting with a crystalline structure (like rutile IrO₂) and introducing defects, such as oxygen vacancies or adatoms.[10]

-

Using Ab Initio Molecular Dynamics (AIMD) to "melt and quench" a crystalline structure, generating an amorphous configuration.

-

-

Modeling Hydration: The degree of hydration can be represented by explicitly adding water molecules or by terminating the oxide surface with hydroxyl (-OH) and oxo (=O) groups, which is often a more realistic representation of the surface under OER conditions.[3][9]

Part III: A Validated Computational Protocol

This section provides a step-by-step workflow for a common research task: calculating the OER free energy pathway on a model iridium oxide surface. This protocol is designed to be self-validating at each stage.

Experimental Protocol: OER on Rutile IrO₂(110)

The rutile IrO₂(110) surface is one of the most stable and commonly studied facets, serving as an excellent starting point.[1]

Step 1: Surface Model Preparation

-

Obtain the bulk-optimized crystal structure of rutile IrO₂.

-

Cleave the (110) surface to create a slab model. A thickness of at least 3-4 IrO₂ layers is recommended to converge the surface energy.

-

Create a supercell (e.g., 2x1) to minimize interactions between adsorbates in neighboring cells.

-

Add a vacuum layer of at least 15 Å perpendicular to the surface to prevent interactions between periodic images of the slab.

-

During geometry optimization, fix the bottom layer(s) of the slab to their bulk positions to simulate the bulk crystal, while allowing the top layers and any adsorbates to fully relax.

Step 2: Adsorbate Calculations

-

Identify the coordinatively unsaturated iridium atoms on the surface, which are the putative active sites.

-

Place the OER intermediates (*OH, *O, *OOH) on the active site. The four key states to calculate are:

-

The bare surface (*)

-

Adsorbed hydroxyl (*OH)

-

Adsorbed oxygen (*O)

-

Adsorbed hydroperoxyl (*OOH)

-

-

Perform a full geometry optimization for the slab with each adsorbate.

Step 3: Frequency Calculations & Free Energy Corrections

-

For each optimized structure (adsorbate + slab), perform a vibrational frequency calculation on the adsorbate and the top layer of the slab atoms.

-

Validation: Confirm that the optimized structures are true minima by ensuring there are no imaginary frequencies.

-

Use the calculated frequencies to obtain the Zero-Point Energy (ZPE) and vibrational entropy contributions to the Gibbs free energy (G) at the desired temperature (usually 298.15 K).

Step 4: Constructing the Free Energy Diagram

-

Calculate the electronic energy (E_DFT) for each of the four states.

-

Calculate the Gibbs free energy of each intermediate using the equation: G = E_DFT + ZPE - TS

-

Apply the CHE model to determine the free energy change (ΔG) for each OER step as a function of potential U. The four elementary steps are:

-

-

-

H₂O → *OH + H⁺ + e⁻

-

-

-

*OH → *O + H⁺ + e⁻

-

*O + H₂O → *OOH + H⁺ + e⁻

-

*OOH → * + O₂ + H⁺ + e⁻

-

-

Plot ΔG for each step versus the reaction coordinate. The largest ΔG step at U=0 is the theoretical overpotential (η).

Recommended Software & Data Interpretation

A variety of software packages can perform these calculations. The choice often depends on user experience and the specific model (periodic vs. cluster).

| Software Package | Primary Model Type | Licensing | Key Strengths |

| VASP [19] | Periodic (Slab) | Commercial | Gold standard for solid-state physics and surface science; highly optimized for plane-wave basis sets. |

| Quantum ESPRESSO [10] | Periodic (Slab) | Open Source | A powerful, free alternative to VASP with a large user community. |

| CP2K [14][19] | Periodic & Cluster | Open Source | Highly versatile, excels at large-scale simulations and AIMD using a mixed Gaussian/plane-wave approach. |

| ORCA [9][14] | Cluster | Free (Academia) | User-friendly and extremely powerful for molecular/cluster calculations, with a vast array of modern functionals and methods. |

| Gaussian [11][19] | Cluster | Commercial | Long-standing, popular code for molecular quantum chemistry with extensive features. |

Interpreting the Output:

-

Electronic Structure: Analyze the Projected Density of States (PDOS) to understand the contribution of Ir 5d and O 2p orbitals to the electronic states near the Fermi level.[9][10] This provides insight into bonding and oxidation states.

-

Energetics: The final free energy diagram reveals the potential-determining step (the one with the largest free energy increase) and the theoretical overpotential, which can be directly compared with experimental values.[17]

Visualizations: Mapping Workflows and Concepts

Diagrams are essential for visualizing the complex relationships and workflows in computational chemistry.

Caption: Figure 1. A comprehensive workflow for calculating OER activity.

Caption: Figure 2. Core components of a quantum chemical calculation.

Conclusion and Future Outlook

This guide has outlined a robust framework for the quantum chemical modeling of hydrated iridium oxide. By carefully selecting a combination of DFT functionals, appropriate structural models, and basis sets that account for relativistic effects, researchers can gain profound insights into the OER mechanism at an atomic scale. The workflow presented here, emphasizing validation at each step, provides a reliable pathway to reproducible and trustworthy results.

The field continues to evolve rapidly. The integration of machine learning techniques to develop highly accurate force fields trained on DFT data promises to enable simulations on unprecedented time and length scales, allowing for a more dynamic and realistic exploration of the catalyst's behavior under operating conditions.[20] As computational power grows and theoretical methods improve, we move ever closer to the rational, in silico design of the next generation of highly active and stable electrocatalysts.

References

-

Structure and Reactivity of IrOx Nanoparticles for the Oxygen Evolution Reaction in Electrocatalysis: An Electronic Structure Theory Study. The Journal of Physical Chemistry C. [Link]

-

Iridium-Based Materials as an Electrocatalyst in Computational Investigation of Their Performance for Hydrogen and Oxygen Evolution Reactions. ACS Applied Energy Materials. [Link]

-

Computational Modeling of Layered Structure of IrO2 and IrOOH. Chalmers ODR. [Link]

-

Unveiling the role of surface Ir-oxo specie in O2 evolution at IrO2 electrocatalyst via embedded cluster. OSTI.GOV. [Link]

-

Iridium-Based Materials as an Electrocatalyst in Computational Investigation of Their Performance for Hydrogen and Oxygen Evolution Reactions. ResearchGate. [Link]

-

Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics. Preprints.org. [Link]

-

Surface morphology controls water dissociation on hydrated IrO2 nanoparticles. Nanoscale. [Link]

-

Top Simulation Tools for Chemistry Researchers in 2024. YouTube. [Link]

-

The electronic structure of iridium oxide electrodes active in water splitting. Energy & Environmental Science. [Link]

-

GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]

-

List of quantum chemistry and solid-state physics software. Wikipedia. [Link]

-

Experimental Verification of Ir 5d Orbital States and Atomic Structures in Highly Active Amorphous Iridium Oxide Catalysts. ACS Publications. [Link]

-

Iridium Basis-Sets. crystal.unito.it. [Link]

-

Role of Hydration in Uncovering the OER Activity of Amorphous Iridium Oxide Electrocatalysts. ACS Catalysis. [Link]

-

On the growth and water oxidation stability of hydrous iridium oxide. RSC Publishing. [Link]

-

Potential-driven surface phase transitions on iridium (hydr-)oxides and their relation to electrolytic water splitting. MPG.PuRe. [Link]

-

Basis set (chemistry). Wikipedia. [Link]

-

Key mechanisms in amorphous iridium oxides for next-generation water electrolysis. lightsources.org. [Link]

-

Basis Set and their correlations with quantum chemical computations. JETIR. [Link]

-

8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]

-

Composites of Platinum-Iridium Alloy Nanoparticles and Graphene Oxide for the Dimethyl Amine Borane (DMAB) dehydrogenation at ambient conditions: An Experimental and Density Functional Theory Study. NIH. [Link]

-

Basis Sets in Quantum Chemistry. ResearchGate. [Link]

-

Unraveling the Most Relevant Features for the Design of Iridium Mixed Oxides with High Activity and Durability for the Oxygen Evolution Reaction in Acidic Media. JACS Au. [Link]

-

Iridium oxide nanoparticles with different hydration degree as water oxidation electrocatalysts. IRIS. [Link]

-

Unraveling the Most Relevant Features for the Design of Iridium Mixed Oxides with High Activity and Durability for the Oxygen Evolution Reaction in Acidic Media. PMC. [Link]

-

Ex-Situ Electrochemical Characterization of IrO2 Synthesized by a Modified Adams Fusion Method for the Oxygen Evolution Reaction. MDPI. [Link]

-

Investigation of the Interaction between Indium Oxide Cluster and a Water Molecule via Density Functional Theory. Al-Nahrain Journal of Science. [Link]

-

Operando X-ray characterization of high surface area iridium oxides to decouple their activity losses for the oxygen evolution reaction. RSC Publishing. [Link]

-

Continuous and scalable laser synthesis of atom clusters with tunable surface oxidation for electrocatalytic water splitting. DOI. [Link]

-

Probing Photoexcitation of Iridium Complexes by Machine Learning. YouTube. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. On the growth and water oxidation stability of hydrous iridium oxide - EES Catalysis (RSC Publishing) [pubs.rsc.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. lightsources.org [lightsources.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational Modeling of Layered Structure of IrO2 and IrOOH [odr.chalmers.se]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The electronic structure of iridium oxide electrodes active in water splitting - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06997A [pubs.rsc.org]

- 11. Composites of Platinum-Iridium Alloy Nanoparticles and Graphene Oxide for the Dimethyl Amine Borane (DMAB) dehydrogenation at ambient conditions: An Experimental and Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. jetir.org [jetir.org]

- 14. mdpi.com [mdpi.com]

- 15. Investigation of the Interaction between Indium Oxide Cluster and a Water Molecule via Density Functional Theory | Al-Nahrain Journal of Science [mail.anjs.edu.iq]

- 16. Surface morphology controls water dissociation on hydrated IrO2 nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. iris.unipv.it [iris.unipv.it]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

Deconstructing the Amorphous Matrix: The Definitive Role of Water in the Structure and Function of Iridium Oxide Hydrate

An In-depth Technical Guide:

Abstract

Iridium oxide (IrO₂) stands as a benchmark electrocatalyst, particularly for the demanding acidic oxygen evolution reaction (OER), a critical process for green hydrogen production.[1][2] While crystalline, rutile IrO₂ is known for its stability, it is the hydrated, amorphous form, often denoted as IrOₓ·nH₂O or IrOₓ(OH)y, that exhibits superior catalytic activity.[3][4] This guide provides a comprehensive exploration of the multifaceted role of water in defining the structure of iridium oxide hydrate. We move beyond simple descriptions to elucidate how water, in its various forms—from physisorbed molecules to constitutional hydroxyl groups—engineers the material's amorphous nature, modulates its electronic properties, and ultimately dictates its catalytic prowess. This paper synthesizes data from advanced characterization techniques and computational studies to provide researchers and material scientists with a foundational understanding of this pivotal catalyst.

The Spectrum of Hydration in Iridium Oxide

The term "iridium oxide hydrate" encompasses a range of materials where water is not merely a passive solvent but an integral structural component. Unlike the well-defined rutile lattice of anhydrous IrO₂, the hydrated form is disordered, a characteristic directly attributable to the incorporation of water.[5] The interaction of water with the iridium oxide framework can be categorized into distinct types:

-

Physisorbed Water: These are water molecules loosely bound to the surface of the oxide particles, primarily through hydrogen bonds. They are the most weakly held and are typically removed at temperatures just above 100°C.[3]

-

Chemisorbed (Structural) Water: This category represents water more intimately integrated into the oxide structure.

-

Interstitial Water: Water molecules trapped within the pores and open channels of the disordered oxide network. Their removal requires higher thermal energy than physisorbed water.

-

Constitutional Hydroxyl Groups: The most critical form of "water" is that which has dissociated to form iridium hydroxo (Ir-OH) and oxyhydroxide (Ir-OOH) species.[6] This partial hydroxylation of the surface is a key feature, transforming the material into what can be more accurately described as IrOₓ(OH)y(H₂O)z.[7] These hydroxyl groups are covalently bonded to iridium centers and are fundamental to the material's electrochemical behavior.

-

The presence of these various water-related species disrupts the long-range order that characterizes the crystalline rutile phase, resulting in an X-ray amorphous structure.[8][9] This amorphous nature imparts a structural flexibility that is crucial for its enhanced catalytic function.[4]

Diagram 1: Conceptual overview of the different forms of water within the iridium oxide hydrate structure and their collective impact on creating an amorphous material.

Synthesis Strategies for Hydrated Iridium Oxides

The synthesis of highly hydrated iridium oxide relies on low-temperature, aqueous-based methods that favor the retention of water and prevent crystallization into the stable rutile phase.

-

Hydrolysis of Iridium Precursors: A common and effective method involves the slow basic hydrolysis of an iridium salt, such as iridium(III) chloride (IrCl₃), at or near room temperature.[10] This "chimie douce" (soft chemistry) approach results in the precipitation of a highly disordered iridium oxyhydroxide.[10]

-

Electrochemical Deposition: Anodic Iridium Oxide Films (AIROFs) are formed by the potentiostatic cycling of iridium metal electrodes in an aqueous electrolyte.[5] This process creates a highly porous and hydrated oxide film directly on the electrode surface.

-

Colloidal Synthesis: This method involves inducing the formation of an Ir-hydroxide by adding a base (e.g., NaOH) to a solution of an iridium precursor.[2] The resulting colloidal suspension is then heated moderately to form IrO₂ nanoparticles that retain significant hydration.[2]

-

Modified Adams Fusion: While the traditional Adams fusion method uses high temperatures to produce crystalline oxides, modified versions using lower fusion temperatures (e.g., 350°C) can yield more amorphous, hydrated forms of IrO₂.[3]

The common thread in these methods is the avoidance of high-temperature calcination, which would drive off structural water and induce crystallization. Calcination at temperatures above 500°C typically leads to the formation of the crystalline rutile phase and a loss of porosity.[5]

A Multi-Technique Approach to Structural Characterization

Understanding the nuanced role of water requires a suite of analytical techniques capable of probing both bulk structure and local atomic environments.

Thermogravimetric Analysis (TGA)

TGA is indispensable for quantifying the water content in IrOₓ·nH₂O. By monitoring the mass of a sample as it is heated at a controlled rate, distinct mass-loss events corresponding to the removal of different types of water can be identified.

Table 1: Typical TGA Weight Loss Stages for Hydrated Iridium Oxide

| Temperature Range | Weight Loss Event | Interpretation |

|---|---|---|

| ~25°C - 150°C | Initial, sharp decline | Removal of physisorbed (surface-adsorbed) water.[3] |

| ~150°C - 500°C | Gradual, steady decline | Removal of chemisorbed (structural) water and dehydroxylation (2 Ir-OH → Ir-O-Ir + H₂O).[3] |

| > 500°C | Further decline | Decomposition of residual oxyhydroxide species and onset of crystallization.[11] |

Experimental Protocol: Thermogravimetric Analysis of IrO₂·nH₂O

-

Sample Preparation: Place 5-10 mg of the dried IrO₂·nH₂O powder into a ceramic (e.g., alumina) TGA pan.

-

Instrument Setup: Load the sample into the TGA instrument.

-

Drying Step (Isothermal): Heat the sample to 100-110°C and hold for 30 minutes under an inert atmosphere (e.g., N₂ or Ar) to remove any ambient moisture without affecting the structural water.

-

Temperature Ramp: Heat the sample from 100°C to ~900°C at a controlled rate of 5-10 K/min under the inert atmosphere. A slow ramp rate is crucial for resolving distinct weight loss events.

-

Data Analysis: Plot the percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to precisely identify the temperatures of maximum weight loss rate for each step.

X-ray Diffraction (XRD)

XRD is the primary tool for assessing the degree of crystallinity. The diffraction pattern of a material is a fingerprint of its atomic arrangement.

-

Amorphous Hydrated IrO₂: Exhibits a diffraction pattern with very broad, poorly defined peaks, sometimes only showing humps. This lack of sharp peaks indicates the absence of long-range periodic atomic order.[8][12]

-

Crystalline Rutile IrO₂: Displays a characteristic pattern of sharp, well-defined peaks corresponding to the tetragonal rutile crystal structure.[13][14]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A small amount of the catalyst powder is gently pressed onto a zero-background sample holder to ensure a flat, even surface.

-

Instrument Setup: The sample is placed in a powder X-ray diffractometer. A common setup uses a Cu Kα radiation source (λ = 0.15405 nm).

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10° to 90°) with a slow scan speed to ensure good signal-to-noise ratio.

-

Data Analysis: The resulting diffractogram is plotted as intensity versus 2θ. The peak positions are compared to standard patterns (e.g., from the ICDD database) to identify crystalline phases. The width of the peaks can be used with the Scherrer formula to estimate the size of crystalline domains.[3]

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful, element-specific technique that provides detailed information about the local atomic and electronic structure around the iridium atoms, making it ideal for studying amorphous materials.[5][15]

-

XANES (X-ray Absorption Near Edge Structure): The shape and energy position of the absorption edge (the "white line" at the Ir L₃-edge) are highly sensitive to the oxidation state of the iridium atoms. In hydrated oxides, XANES reveals a mixture of Ir³⁺ and Ir⁴⁺ states, with the average oxidation state changing as a function of applied electrochemical potential.[5][16]

-

EXAFS (Extended X-ray Absorption Fine Structure): Analysis of the oscillations past the absorption edge provides precise information on the bond lengths and coordination numbers of the neighboring atoms. EXAFS can distinguish the shorter Ir-O bonds from the slightly longer Ir-OH bonds and reveals that the local structure consists of edge-sharing [IrO₆] octahedra, even in the absence of long-range order.[15][17] The high degree of disorder in hydrated films is confirmed by the lack of strong signals from more distant atomic shells.[15]

Diagram 2: A streamlined workflow illustrating the synthesis of hydrated iridium oxide followed by key characterization techniques and the specific structural information each provides.

How Hydration Governs Function

The structural features imparted by water directly translate into unique electronic and catalytic properties that distinguish hydrated IrO₂ from its anhydrous counterpart.

Electronic Properties and Redox Behavior

The disordered, hydrated structure facilitates a mixed-valence state, predominantly involving an Ir³⁺/Ir⁴⁺ redox couple.[5] This transition is readily observed around 0.9-1.0 V vs. RHE in cyclic voltammetry and is associated with a proton-coupled electron transfer process, often represented as:

Ir(OH)₃ ↔ IrO(OH)₂ + H⁺ + e⁻

This facile redox transition from a lower-conductivity Ir³⁺ state to a highly conductive Ir⁴⁺ state is a hallmark of hydrated iridium oxide and is fundamental to its electrochemical performance.[5]

Enhanced Electrocatalytic Activity for OER

Amorphous, hydrated iridium oxide is consistently reported to be a more active catalyst for the oxygen evolution reaction than crystalline, anhydrous IrO₂.[3][18] This enhanced activity is a direct consequence of its water-induced structure.

-

Increased Number of Active Sites: The high surface area and porous nature of the hydrated material expose a greater number of iridium atoms to the electrolyte.[2]

-

Role of Iridium-Hydroxo Groups: The surface Ir-OH species are not merely structural elements but are believed to be the active sites for OER.[6] They can act as proton acceptors, facilitating the nucleophilic attack of a water molecule on an adjacent Ir=O species, which is a key rate-limiting step in the OER mechanism.[19]

-

Structural Flexibility: The amorphous framework can more easily accommodate the structural changes and distortions of the IrO₆ octahedra that occur during the catalytic cycle as iridium cycles through higher oxidation states (Ir⁴⁺ → Ir⁵⁺).[9]

-

Water as a Reactant and Stabilizer: Density Functional Theory (DFT) calculations show that water molecules not only act as reactants but also stabilize the nanoparticle structure, preventing reconstruction that might otherwise occur in a vacuum.[20] The interaction between water and the IrO₂ surface is complex, with factors like metal coordination and hydrogen bonding determining whether water adsorbs molecularly or dissociates to form hydroxyls.[1][21][22]

Diagram 3: Logical flow diagram illustrating how a high degree of hydration leads to specific structural and electronic properties that directly enhance the Oxygen Evolution Reaction (OER) activity.

Conclusion

Water is the defining component of amorphous iridium oxide, acting as a structural architect that transforms it from a rigid crystalline material into a flexible, porous, and catalytically superior framework. It exists in multiple forms, from weakly bound surface molecules to integral constitutional hydroxyl groups, all of which prevent long-range order. This water-induced amorphous structure facilitates a mixed-valence electronic state and creates an abundance of surface hydroxo species that serve as the active sites for electrocatalysis. A thorough understanding of the interplay between water and the iridium oxide matrix, achieved through a combination of thermal analysis, diffraction, spectroscopy, and computational modeling, is paramount for the rational design of next-generation catalysts for water splitting and other critical electrochemical applications.

References

- Surface morphology controls water dissociation on hydrated IrO2 nanoparticles. Nanoscale (RSC Publishing).

- Role of Hydration in Uncovering the OER Activity of Amorphous Iridium Oxide Electrocatalysts. ACS Catalysis - ACS Publications.

- Iridium(IV) oxide. Wikipedia.

- In Situ Iridium LIII-Edge X-ray Absorption and Surface Enhanced Raman Spectroscopy of Electrodeposited Iridium Oxide Films in Aqueous Electrolytes. The Journal of Physical Chemistry B - ACS Publications.

- Electronic Supplementary Information Surface morphology controls water dissociation on hydrated IrO2 nanoparticles. [Source Not Available].

- Role of Electrolyte pH on Water Oxidation for Iridium Oxides. ACS Publications.

- Surface morphology controls water dissociation on hydrated IrO2 nanoparticles | Request PDF. ResearchGate.

- IrO2 (iridium oxide) synthesis [closed]. Chemistry Stack Exchange.

- TGA temperature ramp experiment with the as-received hydrated iridium... ResearchGate.

- In Situ Iridium LIII-Edge X-ray Absorption and Surface Enhanced Raman Spectroscopy of Electrodeposited Iridium Oxide Films in Aqueous Electrolytes | Request PDF. ResearchGate.

- Structure of Iridium Oxides and their Oxygen Evolution Electrocatalysis in Acidic Media. OSTI.GOV.

- Ex-Situ Electrochemical Characterization of IrO2 Synthesized by a Modified Adams Fusion Method for the Oxygen Evolution Reaction. MDPI.

- Nanostructured Iridium Oxide: State of the Art. MDPI.

- (a) 3-D plot of X-ray diffraction (XRD) patterns for in-house IrO2 and... ResearchGate.

- Understanding the Influence of Iridium Oxide Catalyst State on the Performance in Oxygen Evolution Reaction. ACS Publications.

- Understanding the electronic structure of IrO2 using hard-X-ray photoelectron spectroscopy and density-functional theory. PubMed.

- Electron deficient oxygen species in highly OER active iridium anodes characterized by X-ray absorption and emission spectroscopy. RSC Publishing.

- Role of Hydration in Uncovering the OER Activity of Amorphous Iridium Oxide Electrocatalysts | Request PDF. ResearchGate.

- Probing the Structure of a Water-Oxidizing Anodic Iridium Oxide Catalyst using Raman Spectroscopy. Wix.com.

- Magnetic and Structural Characterization of IrO2 and Co : IrO Samples Synthesized via Pechini Method. CDMF.

- Catalytic and structural properties of iridium-iridium dioxide colloids. Semantic Scholar.

- TGA temperature ramp experiments with the IrO2–750, the IrO2–750-M, and... ResearchGate.

- Understanding the Electronic Structure of IrO2 Using Hard-X-ray Photoelectron Spectroscopy and Density-Functional Theory. ResearchGate.

- KR102054981B1 - Iridium oxide nano catalyst and preparation method thereof. Google Patents.

- Green synthesis of water splitting electrocatalysts: IrO 2 nanocages via Pearson's chemistry. [Source Not Available].

- TGA analysis for catalyst IrO 2 /ATO before calcination. ResearchGate.

- Understanding the electronic structure of IrO2 using hard-X-ray photoelectron spectroscopy and density-functional theory.. SciSpace.

- Degradation Mechanism of an IrO2 Anode Co-Catalyst for Cell Voltage Reversal Mitigation under Transient Operation Conditions of. mediaTUM.

- X-ray diffraction patterns for IrO2 films as a function of solution... ResearchGate.

- Role of Electrolyte pH on Water Oxidation for Iridium Oxides. PMC - PubMed Central.

- mp-2723: IrO2 (Tetragonal, P4_2/mnm, 136). Materials Project.

- Experimental Verification of Ir 5d Orbital States and Atomic Structures in Highly Active Amorphous Iridium Oxide Catalysts. OSTI.GOV.

- Recent advances in understanding oxygen evolution reaction mechanisms over iridium oxide. RSC Publishing.

- Iridium Oxide for the Oxygen Evolution Reaction: Correlation between Particle Size, Morphology, and the Surface Hydroxo Layer from Operando XAS | In-situ X-ray Spectroscopy. Paul Scherrer Institut.

- Surface morphology controls water dissociation on hydrated IrO2 nanoparticles. PubMed.

- Synthesis, Characterisation and Evaluation of IrO2 Based Binary Metal Oxide Electrocatalysts for Oxygen Evolution Reaction. International Journal of Electrochemical Science.

- Atomic and crystal structures of the crystalline iridium oxides a... | Download Scientific Diagram. ResearchGate.

- X-Ray diffraction characterization of iridium dioxide electrocatalysts. RSC Publishing.

- Powder X-ray diffraction patterns of IrO 2 @TiO 2 (a) and IrO 2 /TiO 2 Umicore (b). [Source Not Available].

- Operando X-ray characterization of high surface area iridium oxides to decouple their activity losses for the oxygen evolution reaction. RSC Publishing.

- Oxygen 1s X-ray Photoelectron Spectra of Iridium Oxides as a Descriptor of the Amorphous–Rutile Character of the Surface. The Journal of Physical Chemistry Letters - ACS Publications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nanostructured Iridium Oxide: State of the Art [mdpi.com]

- 3. Ex-Situ Electrochemical Characterization of IrO2 Synthesized by a Modified Adams Fusion Method for the Oxygen Evolution Reaction [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. psi.ch [psi.ch]

- 7. chinmoyranjan.wixsite.com [chinmoyranjan.wixsite.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. electrochemsci.org [electrochemsci.org]

- 13. Iridium(IV) oxide - Wikipedia [en.wikipedia.org]

- 14. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. osti.gov [osti.gov]

- 20. rsc.org [rsc.org]

- 21. Surface morphology controls water dissociation on hydrated IrO2 nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 22. Surface morphology controls water dissociation on hydrated IrO2 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Environment of Iridium in Hydrated Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium oxides are paramount in various catalytic applications, most notably in the oxygen evolution reaction (OER), a critical process for green hydrogen production. The efficiency and stability of these materials are intrinsically linked to the local atomic and electronic structure of the iridium centers. This guide provides a comprehensive exploration of the coordination environment of iridium in its hydrated, often amorphous, form. We will delve into the nuances of its octahedral coordination, the prevalence of edge-sharing connectivity, the dynamic nature of iridium's oxidation state, and the pivotal role of hydration in defining its remarkable properties. This document synthesizes findings from advanced characterization techniques, particularly operando X-ray absorption spectroscopy, to offer a detailed understanding for researchers and professionals in the field.

Introduction: The Spectrum of Iridium Oxides

Iridium oxide exists in several forms, primarily categorized as crystalline, amorphous, and hydrated.[1] Crystalline iridium dioxide (IrO₂), typically with a rutile structure, is a well-defined, anhydrous material characterized by long-range atomic order.[2][3] In this structure, the iridium centers are in a regular, repeating arrangement of corner-sharing IrO₆ octahedra.[2]

In contrast, hydrated iridium oxide, often designated as IrOₓ·nH₂O, is synthesized at lower temperatures and is characterized by a lack of long-range order, rendering it amorphous.[1][4] This disordered nature is not a simple absence of crystallinity; it gives rise to a unique local coordination environment that is fundamental to its enhanced catalytic activity.[4][5] The structure of hydrated iridium oxide retains both physisorbed and chemisorbed water molecules, leading to a more open and flexible framework.[1] This guide will focus on the intricate details of this hydrated, amorphous phase.

The Coordination Sphere of Iridium in Hydrated Oxide

The local environment around the iridium atom in hydrated iridium oxide is a departure from the idealized structure of its crystalline counterpart. This section will dissect the key features of this coordination sphere.

Octahedral Coordination with a Twist: Edge-Sharing Dominance

While iridium in hydrated oxide generally maintains an octahedral coordination with six oxygen atoms (IrO₆), the way these octahedra connect to each other is a defining characteristic.[1][6] Unlike the exclusively corner-sharing arrangement in rutile IrO₂, hydrated iridium oxide features a significant population of both edge-sharing and corner-sharing IrO₆ octahedra.[2][6] Pair Distribution Function (PDF) analysis has revealed that edge-sharing configurations are often more prevalent in the hydrated form.[2]

This structural motif has profound implications. Edge-sharing brings the iridium atoms closer together, influencing electronic interactions and, consequently, the material's conductivity and catalytic properties. The presence of both linking modes contributes to the overall disordered and porous nature of the material.[7]

A Dynamic Oxidation State: A Mix of Ir(III) and Ir(IV)

The formal oxidation state of iridium in hydrated oxide is not static. It is typically a mixture of Ir(III) and Ir(IV) species.[4][8] This mixed-valence nature is a direct consequence of the synthesis conditions and the hydrated environment. The presence of hydroxyl groups and water molecules within the structure helps to stabilize lower oxidation states.

Operando X-ray Absorption Spectroscopy (XAS) studies have been instrumental in revealing the dynamic nature of the iridium oxidation state during electrochemical processes.[9][10] As an anodic potential is applied, there is a gradual increase in the average oxidation state of iridium, indicating the conversion of Ir(III) to Ir(IV) and potentially even higher states like Ir(V) under strong oxidizing conditions.[11][12] This reversible change in oxidation state is a key feature of its electrocatalytic activity.[4][5]

Bond Lengths and Their Significance

The Ir-O bond lengths in hydrated iridium oxide are typically longer than those in crystalline IrO₂.[2] This elongation is attributed to the presence of Ir(III) centers, which have a larger ionic radius than Ir(IV), and the inclusion of hydroxyl groups (Ir-OH) which have longer bond lengths than oxide (Ir-O) bonds.[11]

Extended X-ray Absorption Fine Structure (EXAFS) data has shown a clear correlation between the iridium oxidation state and the Ir-O bond length. As the oxidation state increases from Ir(III) to Ir(IV), the average Ir-O bond length decreases.[11] This dynamic change in bond distance during operation is a critical aspect of the catalytic cycle.